molecular formula C11H14O3 B8386107 1-(5-Carbethoxy-2-furanyl)-2-methyl-1-propene

1-(5-Carbethoxy-2-furanyl)-2-methyl-1-propene

Cat. No.: B8386107
M. Wt: 194.23 g/mol
InChI Key: XSNHFXAXHKTCQS-UHFFFAOYSA-N
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Description

1-(5-Carbethoxy-2-furanyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 5-(2-methylprop-1-enyl)furan-2-carboxylate

InChI

InChI=1S/C11H14O3/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-7H,4H2,1-3H3

InChI Key

XSNHFXAXHKTCQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C=C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 24.2 g (0.056 mol) of isopropyltriphenylphosphonium iodide in 300 mL of THF at -20° C. was added 37.3 mL of a 1.5M solution of n-BuLi (0.056 mol) in hexane over a 20-min period. The dark brown solution was warmed to 0° C. and maintained at this temperature for 30 min, when almost all of the solid phosphonium salt had disappeared. A solution of 9.42 g (0.056 mol) of 2-carbethoxy-5-furaldehyde in 20 mL of THF was added over a period of 10 min. The resulting clear yellow solution was stirred at room temperature for 20 h and at 50°-60° C. for 1 h. The mixture was diluted with 500 mL of brine and 300 mL of Et2O. The organic layer was washed twice with 300 mL of brine, dried (Na2SO4), and evaporated to afford 11.0 g of the crude product, which was purified on 150 g of SiO2 (12.5% Et2O/hexane) to give 9.0 g of the pure product as a very pale yellow oil: IR (film) 2990, 2950, 1720, 1670, 1590, 1510, 1460, 1380, 1350, 1320, 1270, 1230, 1190, 1160, 1140, 1030, 980, 850, 800, 760 cm-1 ; 1H NMR (CDCl3) δ1.25 (t, J=7 Hz, 3, CO2CH2CH3), 6.05 (s, 1, C=CH), 6.17 (d, J=4 Hz, 1, 3'H), 7.07 (d, J=4 Hz, 1, 4'H); MS calcd for C11H14O3 194.0943, found 194.0946.
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.056 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.42 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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